(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-4-3-9-19-15(13)22-12-6-10-20(11-7-12)16(21)14-5-1-2-8-18-14/h1-5,8-9,12H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQMMSHSXATZHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone, also known by its chemical structure and CAS number 1448028-91-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H16ClN3O2
- Molecular Weight : 317.77 g/mol
- Structural Characteristics : The compound features a piperidine ring substituted with a chloropyridine moiety and a pyridinylmethanone group, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antimicrobial Activity : Many pyridine derivatives have been shown to possess antimicrobial properties. Studies suggest that the presence of the chloropyridine moiety enhances the compound's ability to inhibit bacterial growth.
- Anticancer Potential : Some derivatives of piperidine and pyridine have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as chemotherapeutic agents.
- Neuroprotective Effects : Compounds that modulate ion channels or neurotransmitter systems can offer neuroprotective benefits, which may be relevant for this compound.
The biological activity of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
- Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including those structurally similar to our compound. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting that modifications in the chloropyridine structure can enhance antimicrobial potency .
Anticancer Studies
In vitro assays using cancer cell lines demonstrated that piperidine derivatives exhibit cytotoxicity through apoptosis induction. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential .
Neuroprotective Effects
Research on related compounds has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This effect is hypothesized to be mediated through the modulation of glutamate receptors and inhibition of neuroinflammatory pathways .
Data Tables
Comparison with Similar Compounds
Structural and Functional Insights
- Target Compound vs. Pyrrolidin-1-ylsulfonyl Analog : Replacing the pyridin-2-yl group with a 4-(pyrrolidin-1-ylsulfonyl)phenyl moiety increases molecular weight (450.0 vs. This modification is common in kinase inhibitors to improve target engagement .
- Imidazopyridazine Derivatives : Compounds like 72 and 74 replace the pyridin-2-yl group with imidazopyridazine systems, which are known for high-affinity binding to adenosine receptors. The trifluoromethylphenyl substituent at C4 improves metabolic stability, as evidenced by their high HPLC purity (>99%) .
Thiazole- and Thioether-Containing Analogs :
Thiazole rings (e.g., 6h ) and thioether linkages (e.g., 28 ) introduce sulfur-based pharmacophores, which can modulate electron distribution and enhance interactions with cysteine residues in enzymes. The fluorinated aromatic systems in 28 further improve bioavailability .
Preparation Methods
Synthesis of 4-((3-Chloropyridin-2-yl)oxy)piperidine
The ether linkage is constructed via nucleophilic substitution or Mitsunobu reaction.
Procedure :
- Substrate Preparation : 4-Hydroxypiperidine is treated with 3-chloro-2-fluoropyridine in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
$$
\text{4-Hydroxypiperidine} + \text{3-Chloro-2-fluoropyridine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-((3-Chloropyridin-2-yl)oxy)piperidine}
$$
Yield : 60–75%.
- Alternative Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature:
$$
\text{4-Hydroxypiperidine} + \text{3-Chloropyridin-2-ol} \xrightarrow{\text{DEAD, PPh}_3} \text{4-((3-Chloropyridin-2-yl)oxy)piperidine}
$$
Yield : 70–85%.
Acylation with Pyridin-2-yl Carbonyl Chloride
The piperidine nitrogen is acylated using pyridin-2-yl carbonyl chloride under basic conditions.
Procedure :
- Activation : Pyridin-2-yl carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) at reflux.
- Coupling : 4-((3-Chloropyridin-2-yl)oxy)piperidine is dissolved in dichloromethane (DCM) with triethylamine (Et₃N), followed by dropwise addition of pyridin-2-yl carbonyl chloride at 0°C. The reaction is stirred for 4–6 hours.
$$
\text{4-((3-Chloropyridin-2-yl)oxy)piperidine} + \text{Pyridin-2-yl carbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
$$
Yield : 50–65%.
Challenges :
- Competing side reactions at the piperidine nitrogen require careful stoichiometry.
- Moisture-sensitive conditions to prevent hydrolysis of the acyl chloride.
Synthetic Route 2: Reductive Amination of Cyanohydrins
Cyanohydrin Intermediate Synthesis
Adapting methodologies from pyridin-2-yl-methylamine syntheses, a cyanohydrin derivative of piperidone is prepared.
Procedure :
- Epoxidation : 1-Benzoylpiperidin-4-one is treated with hydrogen peroxide (H₂O₂) in acetic acid to form an epoxide.
- Ring Opening : The epoxide undergoes reaction with hydrogen fluoride-pyridine complex to yield 4-fluoro-4-hydroxymethylpiperidine.
- Cyanohydrin Formation : The alcohol is converted to a cyanohydrin using potassium cyanide (KCN) and hydrochloric acid (HCl).
Reductive Amination with Pyridin-2-yl-methylamine
The cyanohydrin is subjected to reductive amination with pyridin-2-yl-methylamine hydrochloride in methanol, using sodium cyanoborohydride (NaBH₃CN) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base.
$$
\text{Cyanohydrin} + \text{Pyridin-2-yl-methylamine} \xrightarrow{\text{NaBH}_3\text{CN, DABCO}} \text{Target Compound}
$$
Yield : 23–30%.
Optimization :
- Addition of iron sulfate (FeSO₄·7H₂O) suppresses side reactions by complexing cyanide ions.
- Methanol as solvent enhances reaction homogeneity.
Synthetic Route 3: Multi-Component Coupling Strategy
Inspired by triazolopyrimidine syntheses, a one-pot approach may be explored:
Procedure :
- Base-Mediated Coupling : 4-((3-Chloropyridin-2-yl)oxy)piperidine, pyridin-2-yl carboxylic acid, and a coupling agent (e.g., HATU) are combined in DMF with N,N-diisopropylethylamine (DIPEA) at room temperature for 12 hours.
$$
\text{4-((3-Chloropyridin-2-yl)oxy)piperidine} + \text{Pyridin-2-yl carboxylic acid} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}
$$
Yield : 40–55%.
Advantages :
Comparative Analysis of Methods
| Method | Yield | Complexity | Key Advantages | Limitations |
|---|---|---|---|---|
| Etherification/Acylation | 50–65% | Moderate | High purity, scalable | Moisture sensitivity, multiple steps |
| Reductive Amination | 23–30% | High | Novel cyanohydrin chemistry | Low yield, toxic reagents |
| Multi-Component Coupling | 40–55% | Low | One-pot synthesis, fewer intermediates | Requires expensive coupling agents |
Mechanistic Insights and Side Reactions
Ether Formation
Nucleophilic aromatic substitution (SNAr) between 4-hydroxypiperidine and 3-chloro-2-fluoropyridine proceeds via a Meisenheimer complex, with fluoride as the leaving group. Competing hydrolysis of the chloropyridine ring is mitigated by anhydrous conditions.
Acylation Dynamics
The piperidine nitrogen’s nucleophilicity is enhanced by deprotonation with Et₃N, facilitating attack on the electrophilic carbonyl carbon of the acyl chloride. Over-acylation is prevented by controlled reagent addition.
Reductive Amination
The cyanoborohydride selectively reduces the imine intermediate formed between the cyanohydrin and primary amine, while DABCO maintains a basic milieu to prevent protonation of the amine.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone with high yield and purity?
- Methodology : Multi-step synthesis typically involves coupling chloropyridine, piperidine, and pyridinyl methanone precursors. Key steps include:
-
Step 1 : Nucleophilic substitution to attach the chloropyridinyloxy group to the piperidine ring.
-
Step 2 : Formation of the methanone bridge via coupling reactions (e.g., Friedel-Crafts acylation or amide bond formation).
-
Optimization : Reaction conditions (temperature: 60–80°C; solvent: DMF or dichloromethane; catalyst: CuI or Pd-based catalysts) significantly impact yield and purity. Purification via column chromatography or recrystallization is critical .
- Data Table :
| Step | Reaction Type | Optimal Conditions | Yield Range |
|---|---|---|---|
| 1 | Substitution | 70°C, DMF, CuI | 65–75% |
| 2 | Coupling | 80°C, DCM, Pd(PPh₃)₄ | 50–60% |
Q. How is the three-dimensional structure of this compound characterized?
- Methodology : Use X-ray crystallography for definitive spatial arrangement analysis. NMR (¹H/¹³C) confirms proton environments and connectivity, while mass spectrometry validates molecular weight. Computational tools (DFT) predict conformational stability .
Q. What functional groups influence the compound’s reactivity and biological interactions?
- Key Groups :
- 3-Chloropyridinyloxy: Enhances electrophilic substitution potential.
- Piperidine: Facilitates hydrogen bonding and conformational flexibility.
- Pyridinyl methanone: Participates in π-π stacking with aromatic protein residues.
- Reactivity : The chloropyridine moiety undergoes nucleophilic displacement, while the methanone group is susceptible to reduction (e.g., to alcohols) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition or receptor modulation?
- Methodology :
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., JNJ-42048232 derivatives with piperidine-pyrimidine motifs) .
- Assays : Use fluorescence polarization for binding affinity (Kd) and enzymatic assays (e.g., ADP-Glo™ for kinase activity).
- Controls : Include known inhibitors (e.g., staurosporine) and validate via dose-response curves (IC₅₀ determination) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Approach :
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics.
- Structural Verification : Re-characterize batches via HPLC-MS to rule out impurities or degradation products .
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from assay conditions (pH, ionic strength) or protein isoform specificity .
Q. What advanced computational methods predict the compound’s binding modes with target proteins?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions (e.g., with kinase ATP-binding pockets).
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational dynamics .
- Validation : Compare predicted poses with crystallographic data (if available) and mutagenesis studies .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Derivatization : Introduce solubilizing groups (e.g., PEG chains) or modify logP via fluorination of the pyridine ring.
- Prodrug Design : Convert the methanone to a labile ester for improved bioavailability .
Data Contradiction Analysis
Q. How should researchers address variability in synthetic yields across studies?
- Root Causes :
- Catalyst deactivation (e.g., Pd catalysts sensitive to oxygen).
- Competing side reactions (e.g., over-oxidation of intermediates).
- Mitigation :
- Use inert atmospheres (N₂/Ar) and fresh catalysts.
- Monitor reaction progress via TLC or in-situ IR .
Comparative Analysis
Q. How does this compound compare structurally and functionally to analogs like (4-(pyrimidin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone?
- Structural Differences : Replacement of 3-chloropyridine with pyrimidine alters electron density and hydrogen-bonding capacity.
- Functional Impact : Pyrimidine analogs show higher solubility but reduced CNS penetration due to increased polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
